molecular formula C28H38O5 B11474653 (16E)-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androstane-3,17-diol

(16E)-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androstane-3,17-diol

Cat. No.: B11474653
M. Wt: 454.6 g/mol
InChI Key: OENMPHULXSOBTB-LICLKQGHSA-N
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Description

(16E)-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androstane-3,17-diol: is a complex organic compound with the following structural features:

  • Empirical formula: C₂₆H₃₄O₆
  • Molecular weight: Approximately 466.55 g/mol

This compound belongs to the androstane family and contains a methylenedioxyphenyl group. While it is not widely known, related compounds with similar functional groups have significant bioactivity and are found in pharmaceuticals and pesticides .

Preparation Methods

The synthetic preparation of this compound involves several steps

    Starting Material: The synthesis typically begins with a suitable androstane derivative.

    Formation of the Methylenedioxyphenyl Group: The key step involves introducing the 7-methoxy-1,3-benzodioxol-5-yl group.

    Steroid Ring Formation: The androstane ring system is constructed, followed by selective functionalization at specific positions.

    Hydroxylation: The compound is hydroxylated at the 3 and 17 positions to yield the final product.

Industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound can undergo oxidation (e.g., hydroxylation) and reduction (e.g., deoxygenation).

    Substitution Reactions: It may participate in substitution reactions (e.g., halogenation, acylation).

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, potassium permanganate (KMnO₄) can be used for oxidation, while reducing agents like sodium borohydride (NaBH₄) achieve reduction.

    Major Products: The major products depend on the reaction conditions and regioselectivity. Hydroxylation at the 3 and 17 positions is crucial for its biological activity.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate, especially in hormone-related disorders.

    Chemistry: Explore its reactivity and use it as a building block for other compounds.

    Biology: Study its effects on cellular processes and receptors.

    Industry: Assess its applications in pharmaceuticals, cosmetics, or agrochemicals.

Mechanism of Action

The compound likely interacts with specific molecular targets (e.g., receptors, enzymes) to exert its effects. Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

While this compound is less studied, its uniqueness lies in the combination of the androstane backbone with the methylenedioxyphenyl group. Similar compounds include other androstanes, benzodioxoles, and related steroids.

Properties

Molecular Formula

C28H38O5

Molecular Weight

454.6 g/mol

IUPAC Name

(16E)-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C28H38O5/c1-27-8-6-19(29)14-18(27)4-5-20-21(27)7-9-28(2)22(20)13-17(26(28)30)10-16-11-23(31-3)25-24(12-16)32-15-33-25/h10-12,18-22,26,29-30H,4-9,13-15H2,1-3H3/b17-10+

InChI Key

OENMPHULXSOBTB-LICLKQGHSA-N

Isomeric SMILES

CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC6=C(C(=C5)OC)OCO6)/C4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC6=C(C(=C5)OC)OCO6)C4O)C)O

Origin of Product

United States

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